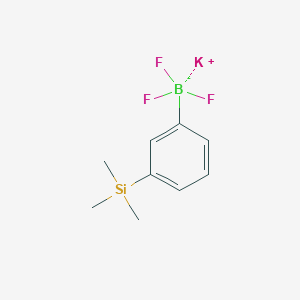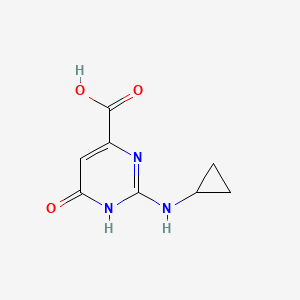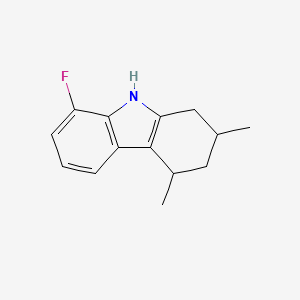
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclobutane ring and functional groups such as a carboxylic acid and an amide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid typically involves the formation of the cyclobutane ring through [2+2] cycloaddition reactions. One common method is the photodimerization of trans-cinnamic acid derivatives under UV light, which forms the cyclobutane ring . The subsequent functionalization of the cyclobutane ring with amide and carboxylic acid groups can be achieved through various organic reactions, including amidation and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly at the amide and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized cyclobutane compounds .
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It holds potential in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid and amide groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1,3-dicarboxylic acid: Similar in having a cyclobutane ring with carboxylic acid groups, but lacks the amide functionality.
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: Contains aromatic groups, providing different chemical properties and applications.
Cyclobutane-containing alkaloids: Natural products with cyclobutane rings, often exhibiting biological activities such as antimicrobial and anticancer properties.
Uniqueness
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring with both amide and carboxylic acid groups. This structural arrangement provides a balance of rigidity and functional versatility, making it suitable for a wide range of applications in research and industry .
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
1-(2,3-dimethylbutanoylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-7(2)8(3)9(13)12-11(10(14)15)5-4-6-11/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15) |
Clave InChI |
LULVJWNQEIPTNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(=O)NC1(CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)

![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)

![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)

